2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine
Description
2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine is a heterocyclic compound that contains both imidazole and thiazole rings fused with a benzothiophene moiety. This compound is part of a group of pharmaceutically relevant compounds known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Properties
Molecular Formula |
C13H11N3S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)-1-benzothiophen-5-amine |
InChI |
InChI=1S/C13H11N3S2/c14-9-1-2-11-8(5-9)6-12(18-11)10-7-16-3-4-17-13(16)15-10/h1-6,10H,7,14H2 |
InChI Key |
QBUGINCPNXHNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC4=C(S3)C=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include heating the reagent mixture in a suitable solvent such as benzene for 2-4 hours . The specific structure of the starting reagents can influence the type of product formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent, showing moderate ability to suppress the growth of kidney cancer cells.
Medicine: Investigated for its antiviral properties, particularly against influenza virus.
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms . The compound’s antiviral activity is linked to its binding to viral proteins, preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroimidazo[2,1-B]thiazol-3-ylmethylamine: Another compound with similar structural features and biological activities.
6-Phenyl-2,3-dihydroimidazo[2,1-B]thiazole-5-carbaldehyde: Known for its anticancer properties.
2-(2,3-Dihydroimidazo[2,1-B]thiazol-6-yl)ethanamine: Studied for its potential as an antimicrobial agent.
Biological Activity
The compound 2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo[2,1-b]thiazole moiety with a benzo[b]thiophene ring. Its molecular formula is C13H11N3S2, and it has a molecular weight of 273.37 g/mol. The structural complexity contributes to its diverse biological activities.
Targeting Cancer Cells : Research indicates that this compound exhibits moderate anticancer properties. It primarily targets cellular pathways involved in cancer proliferation and survival. Specifically, it has demonstrated the ability to suppress the growth of kidney cancer cells while showing weaker effects on prostate cancer, colon cancer, and leukemia cell lines.
Biochemical Pathways : The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This results in cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| Anticancer | 10-20 | Kidney cancer | Moderate growth suppression |
| Anticancer | 15-25 | Prostate cancer | Weaker growth suppression |
| Anticancer | 20-30 | Colon cancer | Weaker growth suppression |
| Anticancer | 25-35 | Leukemia | Weaker growth suppression |
Case Studies
- Kidney Cancer Study : In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability of kidney cancer cells (IC50 = 15 µM). The study suggested that the compound may induce apoptosis through the activation of caspase pathways.
- Prostate Cancer Analysis : Another study revealed that while the compound had a lesser effect on prostate cancer cells (IC50 = 25 µM), it still inhibited cell proliferation and induced changes in gene expression related to apoptosis and cell cycle regulation .
- Colon Cancer Evaluation : Research indicated that the compound exhibited an IC50 value of approximately 30 µM against colon cancer cells, highlighting its potential as a lead compound for further development in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
